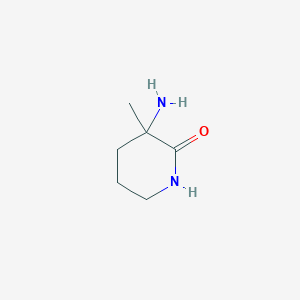

3-AMINO-3-METHYLPIPERIDIN-2-ONE

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-methylpiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-6(7)3-2-4-8-5(6)9/h2-4,7H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVJSCUBUTWDFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90450333 | |

| Record name | 3-amino-3-methyl-2-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64298-90-4 | |

| Record name | 3-amino-3-methyl-2-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Amino 3 Methylpiperidin 2 One and Its Derivatives

Retrosynthetic Analysis of the 3-AMINO-3-METHYLPIPERIDIN-2-ONE Core Structure

A retrosynthetic analysis of the this compound core structure reveals several potential synthetic disconnections. The primary challenge lies in the stereoselective formation of the quaternary stereocenter at the C3 position.

One common approach involves the disconnection of the C3-amino and C3-methyl bonds, suggesting a piperidin-2-one precursor that can be functionalized at the C3 position. This leads to a key intermediate, a 3-unsubstituted or 3-monosubstituted piperidin-2-one, which can be synthesized from linear precursors through cyclization.

A plausible retrosynthetic pathway is as follows: The target molecule, this compound, can be derived from a protected amino acid precursor. For instance, an N-protected 3-amino-3-methyl-δ-valerolactam can be deprotected to yield the final product. This precursor can be envisioned as arising from the cyclization of a suitably functionalized linear amino acid derivative, such as a protected 5-amino-2-amino-2-methylpentanoic acid.

Another key disconnection is the formation of the piperidin-2-one ring itself. This can be achieved through the cyclization of a 5-aminopentanoic acid derivative. The methyl and amino groups at the C3 position can be introduced before or after the cyclization. For instance, a Michael addition of an amine to a suitable α,β-unsaturated ester followed by cyclization is a viable strategy.

Historical Synthetic Routes and their Academic Evolution

The synthesis of the broader class of 3-aminopiperidine derivatives has been an active area of research, with numerous methods reported for the construction of this important heterocyclic system.

Early synthetic strategies for 3-aminopiperidine derivatives often involved multi-step processes with limitations such as low yields, the need for harsh reaction conditions, and the use of complex or expensive reagents. niscpr.res.in One classical approach involves starting from readily available, naturally occurring chiral molecules like L-glutamic acid. niscpr.res.in A multi-step route can be employed, which includes:

Esterification of the carboxylic acid groups.

Protection of the amino group (e.g., with a Boc group).

Reduction of the ester groups to form a diol.

Conversion of the diol to a ditosylate.

Cyclization with an appropriate amine to form the piperidine (B6355638) ring. niscpr.res.in

Another classical approach involves the reductive amination of 1-Boc-3-piperidone. However, this often leads to the formation of byproducts, such as unsaturated enamines, especially in concentrated reaction mixtures. nih.gov

Over time, refinements to these classical methods have been developed to improve yields and simplify procedures. For instance, in the synthesis starting from L-glutamic acid, optimization of the reduction step of the diester intermediate was found to be crucial. The use of sodium borohydride (B1222165) required careful temperature control to favor the formation of the desired diol over a mono-reduced product. niscpr.res.in

Modifications to the final cyclization step have also been explored. The choice of solvent and the nature of the amine nucleophile have been shown to significantly influence the efficiency of the ring-closing reaction. While primary alkylamines generally provide good yields, more sterically hindered amines or less nucleophilic aromatic amines have proven to be less effective. niscpr.res.in

Modern and Novel Synthetic Strategies

More recent synthetic efforts have focused on developing more efficient and stereoselective methods for the synthesis of 3-aminopiperidin-2-one (B154931) derivatives. These include asymmetric approaches that allow for the direct formation of chiral centers with high enantiomeric excess.

The asymmetric synthesis of chiral this compound is of significant importance for accessing enantiomerically pure compounds for pharmaceutical applications.

One effective strategy for asymmetric synthesis involves the use of a chiral auxiliary. A notable example is the synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one starting from commercially available D-phenylglycinol and δ-valerolactone. researchgate.net

In this approach, D-phenylglycinol acts as a chiral auxiliary, which is first condensed with δ-valerolactone to form the corresponding N-substituted piperidin-2-one. The stereoselectivity of the subsequent methylation at the C3 position is controlled by the chiral auxiliary. researchgate.net

Table 1: Asymmetric Alkylation of N-Substituted Piperidin-2-one researchgate.net

| Entry | Substrate | Alkylating Agent | Base (equiv.) | Diastereomeric Ratio | Yield (%) |

| 1 | 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one | Methyl Iodide | s-BuLi (2.5) | Single isomer | 91 |

| 2 | (R)-1-(2-[(tert-butyldimethylsil)oxy]-1-phenylethyl)piperidin-2-one | Methyl Iodide | s-BuLi (1.5) | 1 : 2.5 | 90 |

This chiral auxiliary-mediated approach provides an efficient route to enantiomerically enriched 3-methylpiperidin-2-one (B1294715) derivatives. The chiral auxiliary can subsequently be removed to provide the desired 3-methylpiperidin-2-one scaffold.

Compound Names

Asymmetric Synthesis of Chiral this compound

Catalytic Asymmetric Approaches

The development of stereoselective methods to access chiral piperidinones is of paramount importance for the synthesis of enantiomerically pure drug candidates. Catalytic asymmetric approaches, utilizing either organocatalysts or metal-based catalysts, offer elegant and efficient solutions.

One notable asymmetric synthesis of a derivative, (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one, was achieved starting from D-phenylglycinol and delta-valerolactone. researchgate.net In this multi-step process, the chirality of D-phenylglycinol induces asymmetry during the synthesis. researchgate.net The alkylation of the piperidin-2-one intermediate is a critical step, where the choice of protecting group for the hydroxyl function significantly influences the diastereomeric excess (de) of the final product. researchgate.netzju.edu.cn

A chemo-enzymatic strategy has also been reported for the asymmetric synthesis of trans-3-alkoxyamino-4-oxygenated-2-piperidones. mdpi.com This method combines a selective transition-metal-free dual C-H oxidation of piperidines, mediated by the TEMPO oxoammonium cation, with an enzymatic resolution using Candida antarctica lipase (B570770) (CAL-B). mdpi.com This approach provides access to enantioenriched piperidone scaffolds, which are valuable intermediates for alkaloid synthesis. mdpi.com

| Catalyst/Reagent | Substrate | Product | Yield (%) | Diastereomeric/Enantiomeric Excess |

| s-BuLi (2.5 eq) | 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one | (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one | 91 (overall) | Single isomer |

| s-BuLi (1.5 eq) | (R)-1-(2-[(tert-butyldimethylsilyl)oxy]-1-phenylethyl)piperidin-2-one | (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one and its diastereomer | 90 (methylation) | 1:2.5 ratio of diastereomers |

| TEMPO+/CAL-B | 4-hydroxypiperidine derivative | enantioenriched trans-3-alkoxyamino-4-oxy-2-piperidones | High ee | High ee |

Multi-Component Reactions Leading to this compound Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates most of the atoms of the starting materials, represent a highly efficient and atom-economical approach to complex molecules. nih.gov These reactions are particularly valuable for generating molecular diversity in drug discovery. nih.gov

An innovative organophotocatalyzed [1+2+3] strategy has been developed for the one-step synthesis of diverse substituted 2-piperidinones. nih.gov This method utilizes readily available inorganic ammonium (B1175870) salts, alkenes, and unsaturated carbonyl compounds to construct the piperidinone core. nih.gov The reaction is initiated by the single-electron oxidation of an alkene, followed by intermolecular nucleophilic attack and radical trapping. nih.gov This approach offers excellent chemoselectivity and tolerates a wide range of functional groups. nih.gov

Another example involves a [3+2+1] three-component annulation process for the synthesis of substituted 3-oxo-pyrimido[1,2-b]indazoles from 3-aminoindazoles and ketones. researchgate.net While not directly yielding the this compound scaffold, this strategy demonstrates the power of MCRs in constructing complex heterocyclic systems. researchgate.net

| Reaction Type | Reactants | Product | Key Features |

| [1+2+3] Organophotocatalysis | Ammonium salt, alkene, unsaturated carbonyl compound | Substituted 2-piperidinone | One-step, mild conditions, high functional group tolerance |

| [3+2+1] Annulation | 3-aminoindazole, ketone | 3-oxo-pyrimido[1,2-b]indazole | Three-component, atom-economical |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to design more environmentally benign processes. skpharmteco.com Key principles include the use of safer solvents, maximizing atom economy, and reducing derivatization steps. nih.gov

Performing reactions in the absence of a solvent, or in a solvent-free manner, is a core tenet of green chemistry as it minimizes waste and potential environmental impact. nih.gov While specific solvent-free syntheses for this compound are not extensively detailed in the provided context, the development of such methodologies is a crucial area of research. One-pot and multicomponent procedures, as discussed previously, often align with the goal of reducing solvent use. nih.gov

Atom economy, a concept developed by Barry Trost, assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. MCRs are inherently atom-economical as they are designed to incorporate the majority of the starting material atoms into the product structure. nih.gov The previously mentioned [1+2+3] organophotocatalytic synthesis of 2-piperidinones is a prime example of a highly atom-economical process. nih.gov

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers several advantages over traditional batch processing. europa.eu These include enhanced safety, improved heat and mass transfer, and the potential for automation and process optimization. europa.euvapourtec.com

The application of flow chemistry to the synthesis of piperidinone derivatives is an emerging area with significant potential. For example, the synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol, an intermediate in the production of other pharmaceuticals, has been successfully demonstrated in a flow system, showing improved yields compared to batch processes under certain conditions. researchgate.net The principles of flow chemistry, such as precise temperature control and efficient mixing, could be advantageously applied to the synthesis of this compound, particularly for exothermic or sensitive reaction steps. europa.eu Flow-based solid-phase peptide synthesis (SPPS) has also seen significant advancements, enabling the rapid synthesis of complex peptides and proteins, which shares some methodological principles with the synthesis of substituted lactams. chimia.ch

| Technology | Advantages | Potential Application to this compound Synthesis |

| Flow Chemistry | Improved safety, enhanced heat and mass transfer, automation, process optimization | Control of exothermic reactions, improved yields and purity, potential for scale-up |

Synthetic Challenges and Future Directions in this compound Production

Future research will likely focus on the development of more robust and scalable catalytic asymmetric methods. The discovery of novel organocatalysts and metal catalysts that can operate under milder conditions with high efficiency and selectivity is a key objective. Furthermore, expanding the scope of multi-component reactions to directly access the this compound core with a variety of substitution patterns is a promising avenue.

The integration of green chemistry principles will continue to be a driving force in the field. This includes the development of solvent-free or aqueous-based synthetic routes and the use of renewable starting materials. researchgate.net The application of flow chemistry is expected to grow, enabling safer, more efficient, and automated production processes. Combining the benefits of catalysis, MCRs, and flow chemistry will be instrumental in developing the next generation of sustainable synthetic routes to this important class of compounds.

Reactivity and Chemical Transformations of 3 Amino 3 Methylpiperidin 2 One

Reactions at the Amine Functionality

The primary amino group in 3-amino-3-methylpiperidin-2-one is a key site for a variety of nucleophilic reactions. Its reactivity is influenced by the steric hindrance imposed by the adjacent methyl group and the piperidinone ring.

Acylation and Alkylation Reactions

The nucleophilic nature of the primary amine readily allows for acylation and alkylation reactions. These transformations are fundamental in modifying the structure and properties of the parent compound.

Acylation of the amino group can be achieved using various acylating agents such as acid chlorides and acid anhydrides. wikipedia.org This reaction leads to the formation of N-acylated derivatives. For instance, reaction with acetyl chloride in the presence of a base would yield N-(3-methyl-2-oxopiperidin-3-yl)acetamide. The choice of solvent and base is crucial to control the reaction and minimize side products.

| Acylating Agent | Product | Reaction Conditions | Reference |

| Acetyl Chloride | N-(3-methyl-2-oxopiperidin-3-yl)acetamide | Pyridine (B92270), Benzene, 0°C to RT | niscair.res.in |

| Acetic Anhydride | N-(3-methyl-2-oxopiperidin-3-yl)acetamide | Reflux | niscair.res.in |

| Chlorobenzoyl Chloride | N-(3-methyl-2-oxopiperidin-3-yl)benzamide | Pyridine, Benzene, 0°C to RT | niscair.res.in |

Alkylation of the amino group can be performed using alkyl halides. wikipedia.org However, controlling the degree of alkylation can be challenging, potentially leading to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. wikipedia.org The use of a suitable base and careful control of stoichiometry are essential to favor mono-alkylation. For example, reaction with an alkyl bromide or iodide in the presence of a non-nucleophilic base like potassium carbonate can introduce an alkyl group onto the nitrogen atom. researchgate.net

| Alkylating Agent | Product | Reaction Conditions | Reference |

| Methyl Iodide | 3-amino-1,3-dimethylpiperidin-2-one | K2CO3, DMF, RT | researchgate.net |

| Ethyl Bromide | 3-amino-3-methyl-1-ethylpiperidin-2-one | K2CO3, DMF, RT | researchgate.net |

Formation of Amides and Ureas

The primary amine of this compound can react with carboxylic acids or their derivatives to form a new amide linkage, in addition to the existing lactam. This is a common strategy in the synthesis of more complex molecules. sphinxsai.com

Furthermore, the reaction with isocyanates provides a straightforward route to urea derivatives. This reaction is typically rapid and proceeds by the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate. nih.gov

| Reagent | Product Type | General Reaction | Reference |

| Carboxylic Acid (with coupling agent) | Amide | R-COOH + H2N-R' -> R-CONH-R' | sphinxsai.com |

| Isocyanate (R-N=C=O) | Urea | R-N=C=O + H2N-R' -> R-NH-CO-NH-R' | nih.gov |

Reactions with Carbonyl Compounds (e.g., imine formation)

Primary amines readily react with aldehydes and ketones to form imines , also known as Schiff bases. This reversible reaction is typically catalyzed by acid. The formation of an imine from this compound would involve the condensation of the amino group with a carbonyl compound, resulting in a C=N double bond. The stability of the resulting imine can vary depending on the structure of the carbonyl compound used.

| Carbonyl Compound | Product Type | Reaction Conditions | Reference |

| Aromatic Aldehyde | Schiff Base (Imine) | Acid catalyst, removal of water | researchgate.net |

| Ketone | Schiff Base (Imine) | Acid catalyst, removal of water | researchgate.net |

Reactions at the Amide Carbonyl Group

The lactam ring of this compound also possesses reactive sites, primarily the carbonyl group, which can undergo nucleophilic attack.

Hydrolysis and Amidation Reactions

Hydrolysis of the lactam ring can occur under either acidic or basic conditions, leading to the ring-opened product, a substituted δ-amino acid. For instance, acidic hydrolysis would yield 5-amino-5-methyl-5-carboxypentanoic acid. The conditions required for hydrolysis, such as temperature and concentration of the acid or base, will influence the reaction rate.

| Condition | Product | General Reaction |

| Acidic (e.g., HCl) | Ring-opened δ-amino acid | Lactam + H3O+ -> δ-amino acid |

| Basic (e.g., NaOH) | Salt of ring-opened δ-amino acid | Lactam + OH- -> δ-amino carboxylate |

Amidation of the lactam is also a possibility, where the lactam ring is opened by an amine. This would result in the formation of a diamine derivative.

Reduction Strategies

The amide carbonyl group of the lactam can be reduced to a methylene (B1212753) group (-CH2-), converting the piperidinone into a piperidine (B6355638). Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation. wikipedia.orgorgsyn.org This reaction provides a route to 3-amino-3-methylpiperidine, a valuable building block in medicinal chemistry. Catalytic hydrogenation can also be employed, though it may require more forcing conditions compared to the reduction of other functional groups. acs.org

| Reducing Agent | Product | Reaction Conditions | Reference |

| Lithium Aluminum Hydride (LiAlH4) | 3-amino-3-methylpiperidine | THF, reflux | orgsyn.orggoogle.com |

| Catalytic Hydrogenation (e.g., Pd/C) | 3-amino-3-methylpiperidine | High pressure H2, elevated temperature | acs.org |

Reactions Involving the Piperidinone Ring System

The piperidinone ring is a six-membered lactam, a cyclic amide. Its reactivity is primarily centered around the amide bond and the adjacent carbonyl group.

Specific studies detailing the ring-opening reactions of this compound are not available. However, lactams, in general, can undergo hydrolysis under acidic or basic conditions to yield the corresponding amino acids. In this case, the expected product of complete hydrolysis would be 3-amino-3-methyl-5-aminopentanoic acid.

The mechanism for base-catalyzed hydrolysis would involve the nucleophilic attack of a hydroxide (B78521) ion at the carbonyl carbon, followed by the cleavage of the amide bond. Acid-catalyzed hydrolysis would typically involve the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.

The stability of the piperidinone ring in this compound is expected to be influenced by the substituents at the 3-position. The presence of a gem-dimethyl group can introduce steric hindrance, potentially affecting the rate of ring-opening reactions compared to unsubstituted piperidinone.

There is no specific information on modifications and substitutions for this compound. However, general reactions applicable to lactams could be considered. The nitrogen atom of the lactam can be alkylated or acylated, although this might require specific reaction conditions due to potential steric hindrance from the adjacent quaternary center.

For the closely related compound, 3-acetylpiperidin-2-one, it is noted as a building block for synthesizing various piperidine and piperidone derivatives. rsc.org This suggests that the piperidinone scaffold is amenable to synthetic modifications.

Direct functionalization of the methyl group in this compound is challenging due to the unactivated nature of the C-H bonds. Such transformations would likely require radical-based reactions or the use of highly reactive reagents. No specific methods for the functionalization of the methyl group of this particular compound have been reported.

Stereoselective Reactions Involving the Chiral Center of this compound

The presence of a chiral quaternary center at the 3-position makes stereoselective reactions a key area of interest for this molecule.

While no studies specifically report on diastereoselective transformations of this compound, research on related structures provides some insight. For instance, the diastereoselective synthesis of 2,3,6-trisubstituted piperidines has been achieved through methods like nitro-Mannich reactions followed by ring-closure condensation, where stereocontrol is achieved by kinetic protonation or thermodynamic equilibration. nih.gov

In another example, the synthesis of aryl-substituted piperidines via Negishi cross-couplings has shown high diastereoselectivity, which can be directed toward either cis- or trans-2,4-disubstituted products depending on the position of the C-Zn bond. nih.gov These examples highlight the potential for achieving high diastereoselectivity in reactions involving substituted piperidine rings.

Specific enantioselective transformations starting from racemic this compound have not been described in the available literature. However, the synthesis of chiral lactams is a well-established field. For example, chiral NH lactams can be synthesized via Ru-catalyzed asymmetric reductive amination/cyclization of keto acids/esters. acs.org

Furthermore, the enantioselective synthesis of β-lactams has been achieved through methods like the Staudinger synthesis catalyzed by a planar-chiral nucleophile, which can provide β-lactams with excellent stereoselection. acs.org While these methods apply to the synthesis of the lactam ring itself, they underscore the types of catalytic systems that could potentially be adapted for transformations involving this compound.

Reaction Mechanisms and Kinetic Studies of this compound Transformations

Detailed reaction mechanisms and kinetic data for the transformations of this compound are not widely published. However, insights into its reactivity can be drawn from the synthesis of structurally related compounds, particularly the alkylation of piperidin-2-one systems.

One of the key transformations involving a related scaffold is the asymmetric synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one. This synthesis involves the alkylation of a piperidin-2-one precursor. The mechanism of this alkylation process is significantly influenced by the presence and nature of protecting groups on a chiral auxiliary attached to the lactam nitrogen. researchgate.net

In a study by Wang et al. (2016), the alkylation of 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one was investigated. researchgate.net The stereochemical outcome of the methylation at the C3 position was found to be dependent on the reaction conditions, specifically the amount of the base s-butyllithium (s-BuLi) used and whether the hydroxyl group on the chiral auxiliary was protected.

Alkylation Mechanism with Unprotected Hydroxyl Group:

When the hydroxyl group on the N-substituent is unprotected, it is deprotonated by s-BuLi along with the proton at the C3 position of the piperidin-2-one ring. This requires a larger excess of the base. The resulting lithium enolate then reacts with an electrophile (e.g., methyl iodide). The stereoselectivity of this reaction is high, leading to the formation of a single diastereomer. The proposed mechanism suggests a chelation-controlled process where the lithium cation coordinates with the oxygen atoms of the lactam carbonyl, the deprotonated hydroxyl group, and the enolate, leading to a rigid, chair-like transition state. This conformation directs the incoming electrophile to a specific face of the molecule. researchgate.net

Alkylation Mechanism with Protected Hydroxyl Group:

When the hydroxyl group is protected (e.g., as a tert-butyldimethylsilyl ether), a smaller amount of s-BuLi is required as only the C3 proton needs to be removed. researchgate.net In this scenario, the absence of the free hydroxyl group prevents the formation of the same rigid, chelated transition state. Consequently, the alkylation proceeds with lower diastereoselectivity, yielding a mixture of diastereomers. researchgate.net This indicates that the stereochemical course of the reaction is highly sensitive to the specific structure of the substrate and the reaction conditions.

While these studies focus on the synthesis of N-substituted 3-methylpiperidin-2-one (B1294715) rather than the transformations of this compound itself, they provide valuable insights into the reactivity of the piperidin-2-one core. The principles of enolate formation and the stereochemical control exerted by substituents are directly applicable to understanding the potential reactions of this compound. For instance, the amino group at the C3 position would be expected to influence the electronic properties of the alpha-carbon and the carbonyl group, and its potential to act as a coordinating group in metal-mediated reactions could lead to unique reactivity patterns.

Further research focusing directly on the transformations of this compound is necessary to fully elucidate its reaction mechanisms and kinetics. Such studies would be valuable for the development of novel synthetic methodologies and the exploration of this compound as a building block in medicinal chemistry.

Advanced Spectroscopic and Structural Analysis for Reaction Product Elucidation of 3 Amino 3 Methylpiperidin 2 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-amino-3-methylpiperidin-2-one derivatives. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in complex molecules like the derivatives of this compound.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. In a this compound derivative, COSY would be instrumental in tracing the connectivity of the protons on the piperidinone ring, from the protons adjacent to the carbonyl group to those near the nitrogen atom.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This technique is essential for assigning the carbon signals based on the already assigned proton signals. For instance, the methyl group's proton signal would show a cross-peak with its corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is a through-space correlation technique that identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is invaluable for determining the stereochemistry and preferred conformation of the molecule. For example, NOESY can reveal the relative orientation of the methyl group at C3 with respect to the protons on the piperidinone ring, helping to establish the chair or boat conformation of the ring and the axial or equatorial position of the substituents.

A hypothetical table of expected 2D NMR correlations for a derivative of this compound is presented below.

| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |

| H4 (axial) | H4 (equatorial), H5 (axial), H5 (equatorial) | C4 | C3, C5, C6 |

| H4 (equatorial) | H4 (axial), H5 (axial), H5 (equatorial) | C4 | C3, C5, C6 |

| H5 (axial) | H4 (axial), H4 (equatorial), H5 (equatorial), H6 (axial), H6 (equatorial) | C5 | C3, C4, C6, C7 (if N-substituted) |

| H5 (equatorial) | H4 (axial), H4 (equatorial), H5 (axial), H6 (axial), H6 (equatorial) | C5 | C3, C4, C6, C7 (if N-substituted) |

| H6 (axial) | H5 (axial), H5 (equatorial), H6 (equatorial) | C6 | C2, C4, C5 |

| H6 (equatorial) | H5 (axial), H5 (equatorial), H6 (axial) | C6 | C2, C4, C5 |

| CH₃ | - | C(CH₃) | C2, C3, C4 |

| NH₂ | - | - | C3 |

The piperidinone ring in this compound derivatives is not rigid and can exist in different conformations, most commonly chair and boat forms. These conformations can be in equilibrium, and the rate of interconversion can be studied using dynamic NMR (DNMR) spectroscopy. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the interconversion may be slow enough on the NMR timescale to allow for the observation of separate signals for each conformer. As the temperature increases, the rate of interconversion increases, leading to broadening of the signals and eventually their coalescence into a single time-averaged signal. From the coalescence temperature and the chemical shift difference between the signals of the two conformers, the energy barrier for the conformational change can be calculated. nih.gov This information is vital for understanding the flexibility of the molecule and how its shape might influence its biological activity. For instance, studies on related N-acyl-2,6-diphenylpiperidin-4-one oximes have shown that these systems can adopt twist-boat conformations. researchgate.net

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule and for monitoring the progress of a chemical reaction.

In the case of this compound derivatives, IR and Raman spectra would show characteristic absorption bands for the key functional groups:

Amide C=O stretch : A strong absorption band is expected in the region of 1650-1680 cm⁻¹, characteristic of a six-membered ring lactam.

N-H stretch : The primary amine (NH₂) will show two bands in the region of 3300-3500 cm⁻¹. The secondary amide (N-H) in the ring will show a band around 3200-3400 cm⁻¹.

C-N stretch : These absorptions typically appear in the 1000-1350 cm⁻¹ region.

C-H stretch : Aliphatic C-H stretching vibrations are observed in the 2850-3000 cm⁻¹ range.

IR spectroscopy can be used to monitor reactions, for example, by observing the disappearance of a reactant's characteristic peak or the appearance of a product's peak. Raman spectroscopy provides complementary information and is particularly useful for symmetric vibrations and for aqueous solutions. The experimental and theoretical vibrational spectra of related molecules like 2- and 3-methylpiperidine (B147322) have been studied, providing a basis for the analysis of this compound derivatives. rsc.org

A table of expected vibrational frequencies is provided below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amide C=O | Stretch | 1650 - 1680 |

| Primary Amine N-H | Stretch | 3300 - 3500 (two bands) |

| Amide N-H | Stretch | 3200 - 3400 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| C-N | Stretch | 1000 - 1350 |

Mass Spectrometry for Structural Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its elemental composition.

The fragmentation of this compound under electron ionization (EI) or other ionization techniques would likely involve characteristic cleavages of the piperidinone ring and the substituents. Common fragmentation pathways for amides and amines can be informative. rsc.orglibretexts.org For instance, cleavage of the amide bond is a common fragmentation pathway for amides. rsc.org The α-cleavage next to the nitrogen atom is a characteristic fragmentation for amines. libretexts.org A proposed fragmentation pattern for this compound could involve:

Loss of the methyl group (•CH₃).

Loss of the amino group (•NH₂).

Cleavage of the piperidinone ring, for example, through a retro-Diels-Alder type reaction or cleavage adjacent to the carbonyl group.

The analysis of these fragmentation patterns helps to confirm the connectivity of the atoms in the molecule. A proposed fragmentation pattern for a related compound, 3-(benzoylamino)-2,6-piperidinedione, has been described, which can serve as a reference. researchgate.net

A table of potential fragments and their mass-to-charge ratios (m/z) is shown below.

| Fragment Ion | Structure | Proposed Origin |

| [M - CH₃]⁺ | C₅H₇N₂O⁺ | Loss of a methyl radical |

| [M - NH₂]⁺ | C₆H₁₀NO⁺ | Loss of an amino radical |

| [M - CO]⁺ | C₅H₁₀N₂⁺ | Loss of carbon monoxide |

| [C₄H₈N]⁺ | CH₃-C(NH₂)-CH₂-CH₂⁺ | Ring cleavage |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers.

For a chiral molecule like this compound, determining the absolute configuration is crucial. X-ray crystallography of a suitable single crystal of a derivative can unambiguously establish the R or S configuration at the C3 stereocenter. For example, in a study on the asymmetric synthesis of an N-protected 3-methylpiperidin-2-one (B1294715) derivative, single-crystal X-ray analysis was used to determine the absolute configuration of the newly formed stereocenter. researchgate.net

The crystallographic data obtained includes the unit cell dimensions, space group, and the precise coordinates of each atom in the crystal lattice. This information allows for the visualization of the molecule's conformation in the solid state, including the puckering of the piperidinone ring and the orientation of the substituents.

Below is an example of the kind of crystallographic data that would be obtained for a derivative of this compound. researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₄H₁₉NO₃ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.457(2) |

| b (Å) | 9.92(3) |

| c (Å) | 21.99(8) |

| Volume (ų) | 1409(9) |

| Z | 4 |

| R-factor | 0.045 |

Chiroptical Spectroscopy (CD and ORD) for Enantiomeric Excess and Stereochemistry

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides information about the stereochemistry of chiral molecules in solution. saschirality.org These techniques measure the differential interaction of left and right circularly polarized light with a chiral sample.

Circular Dichroism (CD) : CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. A CD spectrum will show positive or negative peaks (Cotton effects) in the regions where the molecule has chromophores that absorb light. For this compound, the amide chromophore will give rise to a CD signal. The sign and magnitude of the Cotton effect can often be correlated with the absolute configuration of the stereocenter. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for a given absolute configuration, and by comparing the calculated spectrum with the experimental one, the absolute stereochemistry can be determined. nih.gov

Optical Rotatory Dispersion (ORD) : ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is also characteristic of the stereochemistry of the molecule.

Both CD and ORD are powerful tools for determining the enantiomeric excess (ee) of a sample and for assigning the absolute configuration of chiral lactams and their derivatives in solution, complementing the solid-state information from X-ray crystallography. nih.gov

Advanced Analytical Techniques for Purity Assessment and Reaction Progress Monitoring

The synthesis of complex molecules such as this compound derivatives for pharmaceutical applications necessitates rigorous analytical oversight to ensure product quality, purity, and consistency. wjarr.com Advanced analytical techniques are indispensable tools in modern synthetic chemistry, providing critical data for the elucidation of reaction products, assessment of purity, and real-time monitoring of reaction progress. The validation of these analytical methods is crucial to guarantee that they are suitable for their intended purpose, yielding reliable, accurate, and reproducible results. pharmaguideline.com

The selection of appropriate analytical methods is guided by the physicochemical properties of the target molecules and potential impurities. For derivatives of this compound, which are often chiral and may lack strong UV-absorbing chromophores, a combination of chromatographic and spectroscopic methods is typically employed. google.comnih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both purity assessment and reaction monitoring due to its high resolution and sensitivity. google.com For quantitative analysis of impurities and assay of the final product, validated HPLC methods are required by regulatory bodies. europa.eu

Purity Assessment: To assess the purity of this compound derivatives, reversed-phase HPLC (RP-HPLC) is commonly used. Since the piperidinone scaffold may not possess a native chromophore for UV detection, pre-column derivatization is a common strategy to enhance detectability. google.comgoogle.com For the related compound 3-aminopiperidine, reagents like benzoyl chloride or p-toluene sulfonyl chloride (PTSC) are used to introduce a UV-active moiety, allowing for sensitive detection. google.comnih.gov A similar approach can be applied to this compound. The method must be able to separate the main component from starting materials, by-products, and degradation products.

Chiral Separations: As many synthetic routes produce chiral molecules, the control of enantiomeric or diastereomeric purity is critical. Chiral HPLC is the gold standard for this purpose. nih.gov Research on the asymmetric synthesis of N-protected 3-methylpiperidin-2-one, a close structural analog, successfully used a Chiralpak OJ-3 column to separate the resulting diastereomers. researchgate.net Similarly, various chiral stationary phases (CSPs), such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or proteins (e.g., α1-acid glycoprotein), are effective for separating the enantiomers of piperidine (B6355638) derivatives, often after derivatization. google.comnih.govnih.gov

The following table summarizes HPLC conditions used for the analysis of closely related piperidine and piperidinone compounds, demonstrating the types of methods applicable to this compound derivatives.

Table 1: Exemplary HPLC Conditions for Analysis of Piperidine/Piperidinone Derivatives

| Analyte | Column | Mobile Phase | Flow Rate | Detection | Purpose | Source |

|---|---|---|---|---|---|---|

| (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one | Chiral HPLC, OJ-3 | n-hexane / isopropanol (B130326) (90:10) | Not Specified | Not Specified | Separation of diastereomers | researchgate.net |

| Benzoyl-3-aminopiperidine | ChromTech CHIRAL-AGP | 0.015 mol/L phosphate (B84403) buffer / acetonitrile (B52724) (98:2) | 0.8 mL/min | UV at 254 nm | Chiral purity of (RS)-3-aminopiperidine | google.com |

| Dibenzoyl-3-aminopiperidine | ChromTech CHIRAL-AGP | 0.02 mol/L phosphate buffer / acetonitrile (92:8) | 0.8 mL/min | UV at 254 nm | Chiral purity of (R)-3-aminopiperidine | google.com |

| (R/S)-Piperidin-3-amine (derivatized with PTSC) | Chiralpak AD-H | 0.1% diethyl amine in ethanol | 0.5 mL/min | UV at 228 nm | Enantiomeric impurity estimation | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It is highly effective for identifying and quantifying impurities, residual solvents, and by-products in the reaction mixture. In the context of synthesizing this compound derivatives, GC-MS can be used to monitor the reaction by tracking the disappearance of volatile starting materials. The mass spectrometer provides structural information on the components of the reaction mixture, aiding in the identification of unknown by-products. For non-volatile piperidinone derivatives, derivatization to increase volatility may be necessary.

Spectroscopic Techniques for Reaction Monitoring and Structural Confirmation

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is an invaluable tool for monitoring the progress of a chemical reaction, often in real-time using an attenuated total reflectance (ATR) probe immersed in the reaction vessel. youtube.com During the synthesis of this compound, FT-IR can track the formation of the product by monitoring the appearance of the characteristic lactam carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹. Simultaneously, the disappearance of absorption bands corresponding to the functional groups of the reactants provides a profile of reactant consumption. For instance, the progress of cyclization reactions can be followed by observing the diminishing signal of a precursor's functional group, such as a nitrile or ester. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful method for the unambiguous structural elucidation of the final product. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and stereochemistry of the this compound derivatives. researchgate.net For reaction monitoring, samples can be taken at various time points and analyzed. The integration of specific signals corresponding to the product and starting materials allows for the calculation of reaction conversion. Furthermore, quantitative NMR (qNMR) can be used to determine the exact concentration of the product in the final reaction mixture without the need for a calibration curve, provided a certified internal standard is used. Predicted ¹H and ¹³C NMR spectra for the closely related 3-amino-2-piperidone suggest key chemical shifts that would be relevant for analyzing this compound. hmdb.ca

Analytical Method Validation

To ensure that these analytical techniques provide reliable data for quality control, they must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). wjarr.comeuropa.eu Validation confirms that the analytical procedure is suitable for its intended purpose. Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ). globalresearchonline.netresearchgate.net

The following table shows typical validation parameters from a validated HPLC method for a piperidone analogue, which are representative of the requirements for methods used to analyze this compound derivatives.

Table 2: Example of Analytical Method Validation Parameters for a Piperidone Analogue

| Parameter | Definition | Example Value | Source |

|---|---|---|---|

| Linearity (r²) | The ability to elicit test results that are directly proportional to the analyte concentration. | > 0.99 | researchgate.net |

| Range | The interval between the upper and lower concentration of analyte for which the method has suitable precision, accuracy, and linearity. | 100-10000 µg/mL | researchgate.net |

| Accuracy | The closeness of test results to the true value. | Reported as % recovery | europa.eu |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Reported as % RSD | europa.eu |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | 13.1 ng/mL | researchgate.net |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | 3.9 ng/mL | researchgate.net |

Computational and Theoretical Chemistry Studies of 3 Amino 3 Methylpiperidin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 3-amino-3-methylpiperidin-2-one. These methods provide a detailed picture of the electron distribution and energy levels within the molecule, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For derivatives of piperidine (B6355638), DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), have been employed to optimize molecular geometries and analyze electronic properties. acs.org Studies on related piperidine derivatives have shown that DFT can accurately predict bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data from X-ray crystallography. acs.org

The electronic properties of this compound can be further understood by examining its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. For similar bioactive pyridine (B92270) derivatives, the HOMO-LUMO energy gap has been calculated to understand their reactivity and potential as electrophiles or nucleophiles. rsc.org The molecular electrostatic potential (MEP) map, another output of DFT calculations, helps in identifying the regions of a molecule that are rich or poor in electrons, thus predicting sites for electrophilic and nucleophilic attack. rsc.org

Table 1: Representative DFT Calculated Parameters for a Substituted Piperidine Derivative (Note: Data is illustrative and based on studies of similar compounds, not this compound directly)

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

Ab initio methods, such as Hartree-Fock (HF), are another class of quantum chemical calculations used to study molecular properties. These methods, often in conjunction with DFT, have been applied to piperidine derivatives to predict spectroscopic parameters. For instance, vibrational frequencies from Fourier-transform infrared (FTIR) and Raman spectroscopy can be calculated and compared with experimental spectra to confirm the molecular structure and vibrational modes.

In a study on 1-amino-2,6-dimethylpiperidine, a related compound, both HF and DFT (B3LYP/6-31+G(d,p)) methods were used to calculate the harmonic vibrational frequencies. acs.org The calculated frequencies were then scaled to account for anharmonicity and systematic errors, showing good agreement with the experimental FTIR and FT-Raman spectra. acs.org Such studies allow for a detailed assignment of the vibrational bands to specific motions of the atoms within the molecule. acs.org Furthermore, these methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are invaluable for structural elucidation. acs.org

Conformational Analysis and Energy Landscapes using Molecular Mechanics and Dynamics

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools to explore the conformational landscape of piperidine derivatives. rsc.orgnih.gov MM methods, using force fields like COSMIC, can quantitatively predict the conformational free energies of substituted piperidines. nih.gov These calculations have demonstrated that the electrostatic interactions between substituents and the nitrogen atom are crucial in determining conformational preferences, especially in protonated forms. nih.gov

MD simulations provide a dynamic view of the molecule's behavior over time, allowing for the exploration of different conformational states and the transitions between them. For piperidine derivatives, MD simulations can reveal the stability of different conformers and the flexibility of the ring system. nih.gov These simulations are also essential for understanding how the molecule might interact with its environment, such as a solvent or a biological receptor.

A comprehensive study on fluorinated piperidine derivatives highlighted the importance of both electrostatic and hyperconjugative interactions in stabilizing specific conformers, which was elucidated through a combination of DFT calculations and experimental NMR spectroscopy. researchgate.net The ultrafast conformational dynamics of N-methyl piperidine have also been investigated, revealing coherent vibrational motions and the appearance of twist structures on a picosecond timescale. rsc.org

Table 2: Relative Conformational Energies of a Substituted Piperidine (Note: Illustrative data based on general principles of piperidine conformational analysis)

| Conformer | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|

| Chair (Equatorial Substituents) | 0.0 | Most Stable |

| Chair (Axial Substituents) | 1.5 - 3.0 | Higher energy due to 1,3-diaxial interactions |

| Twist-Boat | 5.0 - 6.0 | Flexible intermediate in chair-chair interconversion |

| Boat | 6.0 - 7.0 | High energy due to flagpole interactions |

Reaction Pathway Modeling and Transition State Analysis

Understanding the formation of this compound and its subsequent reactions is crucial for optimizing its synthesis and predicting its reactivity. Computational modeling of reaction pathways can provide detailed mechanistic insights, including the identification of intermediates and transition states.

The synthesis of piperidones often involves cyclization reactions. dtic.mil For instance, the Dieckmann condensation is a common method for forming the piperidine ring. dtic.mil Computational studies on similar lactam-forming reactions, such as the cyclization of fumaramide (B1208544) to a β-lactam, have been performed using DFT. acs.org These studies elucidate the reaction mechanism, including deprotonation, C-C bond formation, and protonation steps, and identify the rate-determining transition state. acs.org

Transition state analysis allows for the calculation of activation energies, which are critical for predicting reaction rates. For the synthesis of stereoenriched piperidines, the mechanism of the biocatalytic cascade involving an amine oxidase and an ene-imine reductase has been proposed and investigated, in part, through an understanding of the intermediates formed. acs.org Similarly, the kinetic resolution of piperidines has been studied computationally to understand the energetics of the transition states involved in the stereoselective lithiation. acs.org These computational approaches can be applied to model the synthesis of this compound, providing a deeper understanding of the reaction mechanism and stereochemical outcome.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling (focused on mechanistic interactions)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity. For this compound and its analogs, 3D-QSAR models can be developed to understand the structural requirements for a particular biological effect. acs.orgsciencemadness.org

Pharmacophore modeling, a key component of 3D-QSAR, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to interact with a specific biological target. nih.gov For instance, pharmacophore models have been successfully developed for various classes of compounds, including tubulin inhibitors and corticotropin-releasing factor 1 receptor antagonists, to guide the design of new, more potent molecules. sciencemadness.orgnih.gov

These models are built using a training set of molecules with known activities and can then be used to predict the activity of new, untested compounds. The generated contour maps from 3D-QSAR studies provide a visual representation of where steric bulk, positive or negative charge, and hydrophobic character are favorable or unfavorable for activity, thus offering a mechanistic interpretation of the structure-activity relationship. sciencemadness.org

Molecular Docking and Binding Site Predictions with Biological Targets (mechanistic, not clinical)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or enzyme. This method is instrumental in understanding the mechanistic basis of a compound's biological activity at a molecular level.

For derivatives of piperidine, molecular docking studies have been performed to predict their binding modes with various biological targets. For example, docking studies of aminothiazolylacetamido-substituted 3,5-bis(arylidene)-4-piperidone derivatives with the 20S proteasome have revealed key hydrogen bonding and aromatic interactions that contribute to their binding affinity. acs.org Similarly, docking studies of pyridine derivatives with DNA methyltransferase 1 have shown strong interactions with the active site. acs.org

In the context of this compound, molecular docking could be used to predict its binding to potential biological targets. The results of docking simulations, typically reported as a binding energy or score, can help to identify the most likely binding pose and the key amino acid residues involved in the interaction. These mechanistic insights are valuable for the rational design of more potent and selective analogs.

Applications of 3 Amino 3 Methylpiperidin 2 One in Organic Synthesis and Beyond

3-AMINO-3-METHYLPIPERIDIN-2-ONE as a Chiral Building Block in Complex Molecule Synthesis

This compound, a chiral cyclic amino acid derivative, serves as a valuable building block in the asymmetric synthesis of complex molecules. Its rigid piperidinone core, featuring a stereogenic quaternary center, provides a well-defined three-dimensional scaffold. This structural feature is instrumental in directing the stereochemical outcome of subsequent reactions, making it a powerful tool for constructing intricate molecular architectures with high levels of stereocontrol. The presence of both a nucleophilic amino group and a lactam functionality allows for diverse chemical transformations, enabling its incorporation into a wide range of complex targets.

The asymmetric synthesis of related N-protected 3-methylpiperidin-2-ones has been reported, highlighting their significance as key pharmaceutical intermediates. researchgate.net For instance, the alkylation of N-((R)-1-(2-hydroxy-1-phenylethyl))piperidin-2-one can be controlled to produce specific diastereomers of the corresponding 3-methyl derivative. researchgate.net The choice of protecting group on the exocyclic nitrogen and the reaction conditions, such as the amount of base used, have been shown to significantly influence the diastereomeric excess of the product. researchgate.net This control over stereochemistry is crucial for the synthesis of enantiomerically pure bioactive molecules.

Synthesis of Spirocyclic Compounds

The rigid framework of this compound makes it an attractive starting material for the synthesis of spirocyclic compounds. These are complex structures where two rings share a single atom, and they are of significant interest in medicinal chemistry due to their unique three-dimensional shapes. The synthesis of spirocyclic piperidine (B6355638) derivatives is an area of active research, with various strategies being developed to access these challenging molecular architectures. whiterose.ac.uk

While direct examples of the use of this compound in spirocycle synthesis are not extensively documented in readily available literature, the general principles of spirocycle formation can be applied. For example, intramolecular cyclization reactions are a common method for constructing spirocyclic systems. mdpi.comnih.govbeilstein-journals.orgresearchgate.net In the context of this compound, the exocyclic amino group could be functionalized with a chain containing an electrophilic center, which could then undergo an intramolecular reaction with the lactam nitrogen or the alpha-carbon to the carbonyl group to form a spirocycle.

Construction of Macrocycles

Macrocycles, large cyclic molecules, are another important class of compounds with diverse biological activities. The synthesis of macrocycles often relies on key building blocks that can pre-organize the linear precursor for efficient cyclization. The constrained conformation of this compound can be advantageous in macrocyclization reactions by reducing the entropic penalty associated with ring closure.

The amino and lactam functionalities of this compound provide convenient handles for its incorporation into a linear peptide or polyketide chain. Once part of the linear precursor, the rigid piperidinone unit can induce a turn-like conformation, bringing the two ends of the chain into proximity and facilitating the final macrocyclization step. This strategy is particularly useful in the synthesis of peptide-based macrocycles, where the piperidinone core can act as a surrogate for a dipeptide unit, imparting conformational rigidity to the macrocyclic backbone.

Role as a Versatile Synthetic Intermediate for Heterocyclic Compounds

The chemical reactivity of this compound makes it a versatile intermediate for the synthesis of a variety of other heterocyclic compounds. The presence of multiple functional groups allows for a range of chemical transformations, leading to the formation of new ring systems. For example, the amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions. The lactam ring itself can be opened or rearranged to provide access to different heterocyclic scaffolds.

One potential application is in the synthesis of fused bicyclic systems. By functionalizing the exocyclic amino group and the lactam nitrogen with appropriate reactive partners, it is possible to construct a second ring fused to the piperidinone core. Furthermore, the lactam carbonyl group can participate in reactions such as the Vilsmeier-Haack reaction or Lawesson's reagent-mediated thionation to introduce further diversity. The related compound, 3-amino-2H-azirine, is known to be a versatile building block in heterocyclic and peptide synthesis, highlighting the potential of small, strained nitrogen-containing rings in constructing more complex heterocyclic systems. uzh.ch

Utilization in Peptide Mimetic Design and Synthesis

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. nih.gov The rigid scaffold of this compound makes it an excellent candidate for use in the design of peptidomimetics. By incorporating this constrained cyclic unit into a peptide sequence, it is possible to lock the backbone into a specific conformation, often mimicking a beta-turn or other secondary structures that are important for biological activity. nih.gov

The synthesis of peptides containing sterically hindered amino acids, such as 3-amino-3-methylbutanoic acid, can be challenging using standard peptide coupling methods. rsc.org However, methods involving the aminolysis of dihydro-1,3-oxazinones have been successfully employed to create di- and tri-peptides containing these bulky residues. rsc.org This suggests that similar strategies could be applied to incorporate this compound into peptide chains. The resulting peptidomimetics would have a conformationally constrained backbone, which can lead to increased receptor affinity and selectivity. The related 3-aminopiperidin-2,5-dione has been synthesized as a conformationally constrained surrogate for the Ala-Gly dipeptide, demonstrating the utility of piperidine-based scaffolds in peptidomimetic design. upc.edu

Precursor for Novel Ligands in Catalysis

The development of new ligands is crucial for advancing the field of transition metal catalysis. Chiral ligands are particularly important for enantioselective catalysis, where the goal is to produce a single enantiomer of a chiral product. The chiral nature of this compound, combined with the presence of two nitrogen atoms that can act as coordination sites, makes it an attractive precursor for the synthesis of novel chiral ligands.

By modifying the exocyclic amino group and the lactam nitrogen, it is possible to introduce a variety of coordinating groups, such as phosphines, pyridines, or oxazolines. These modifications would lead to the formation of bidentate or tridentate ligands with a well-defined chiral environment around the metal center. Such ligands could find applications in a wide range of catalytic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions. The synthesis of new chiral 3-amino-2H-azirines and their palladium complexes has been reported, showcasing the potential of related small nitrogen-containing heterocycles as ligands in catalysis. uzh.ch

Scaffold for the Exploration of Structure-Activity Relationships in Bioactive Compounds (mechanistic focus)

The rigid piperidinone core of this compound serves as an excellent scaffold for the systematic exploration of structure-activity relationships (SAR) in bioactive compounds. By keeping the core structure constant and systematically varying the substituents at different positions, it is possible to probe the specific interactions between the molecule and its biological target. This mechanistic approach allows for a detailed understanding of the molecular basis of biological activity and can guide the design of more potent and selective drug candidates.

A notable example of this approach is the development of novel 3-aminopiperidin-2-one-based antagonists for the calcitonin gene-related peptide (CGRP) receptor. nih.gov Initial explorations of the SAR led to the discovery of a moderately potent lead compound. nih.gov Subsequent modifications, including ring contraction and inversion of stereocenters, resulted in significant improvements in CGRP receptor affinity. nih.gov This work identified a structurally novel, potent, and orally bioavailable CGRP receptor antagonist, demonstrating the power of using a rigid scaffold like this compound to systematically optimize ligand-receptor interactions. nih.gov The piperidine scaffold is a common motif in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic applications, including the treatment of neurodegenerative diseases.

| Compound Name | Role/Application | Reference |

| This compound | Chiral building block, synthetic intermediate, peptidomimetic scaffold, ligand precursor, SAR scaffold | nih.gov |

| N-((R)-1-(2-hydroxy-1-phenylethyl))piperidin-2-one | Precursor in asymmetric synthesis | researchgate.net |

| 3-aminopiperidin-2,5-dione | Conformationally constrained dipeptide surrogate | upc.edu |

| 3-amino-2H-azirine | Versatile building block for heterocycles and peptides | uzh.ch |

| 3-amino-3-methylbutanoic acid | Sterically hindered amino acid for peptide synthesis | rsc.org |

| 3-aminopiperidin-2-one (B154931) based CGRP receptor antagonists | Bioactive compounds for SAR studies | nih.gov |

Lack of Research Data Precludes Detailing Material Science Applications of this compound

Despite a thorough search of scientific literature and databases, there is a notable absence of published research detailing the application of the chemical compound this compound in the fields of polymer and supramolecular chemistry. As a result, a detailed article on its potential uses in material science, as per the requested outline, cannot be generated at this time.

The investigation for information on the use of this compound as a monomer in polymerization processes or as a building block for supramolecular assemblies did not yield any specific studies. The existing scientific literature primarily focuses on the synthesis of this compound or its potential as an intermediate in pharmaceutical research.

While research exists for structurally related compounds such as 3-amino-2-piperidone and other piperidine derivatives in material science, these findings are not directly applicable to this compound. The specific structural features of this compound, particularly the presence and position of the amino and methyl groups, would significantly influence its chemical behavior and potential applications in materials. Without dedicated research, any discussion of its role in polymer or supramolecular chemistry would be purely speculative.

Consequently, the creation of data tables and detailed research findings for the "Potential Applications in Material Science Research" section is not feasible due to the lack of available data. Further research into the reactivity and properties of this compound is required before its potential in material science can be properly assessed and documented.

Mechanistic Investigations of Biological Interactions Involving 3 Amino 3 Methylpiperidin 2 One and Its Derivatives

Enzyme Inhibition Mechanisms and Kinetic Characterization

Derivatives based on the piperidine (B6355638) scaffold have been identified as potent inhibitors of various enzymes, particularly proteases. The introduction of the piperidine moiety can enhance inhibitory capacity and selectivity compared to linear peptide analogues. nih.gov

Binding Site Analysis and Molecular Interactions

Molecular docking is a crucial computational technique used to predict the binding affinity and interaction patterns between a ligand and a protein's active site. mdpi.com Studies on derivatives such as 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have provided insight into their molecular interactions with cancer-related protein targets. nih.govmdpi.com

For instance, docking analyses of these compounds with multiple myeloma proteins revealed that the interactions are dominated by Van der Waals forces, with hydrogen bonding and electronic interactions playing a lesser role. mdpi.com The binding affinity is influenced by the specific substituents on the aryl rings. The complex formed between one such derivative and the 6FS1 protein exhibited the strongest binding affinity, with a total energy of -97.40 kcal/mol, driven primarily by strong Van der Waals interactions (-97.31 kcal/mol). mdpi.com Two-dimensional visualizations from these studies show specific interactions between the compounds and the amino acid residues within the protein's binding pocket. mdpi.com

Similarly, in the context of cysteine protease inhibition, piperidine-containing peptide analogues have been developed. nih.gov The piperidine moiety serves as a replacement for a glycine (B1666218) residue in peptide sequences mimicking the hinge region of IgG. nih.gov The binding and orientation of these analogues within the enzyme's active site are critical for their inhibitory function, with larger analogues often showing increased potency. nih.gov

Table 1: Molecular Docking Interaction Energies of 3-chloro-3-methyl-2,6-diarylpiperidin-4-one Derivatives with Myeloma Protein (6FS1)

| Compound | Total Energy (kcal/mol) | Van der Waals Energy (kcal/mol) |

|---|---|---|

| Compound (I) | -92.28 | -92.17 |

| Compound (II) | -97.40 | -97.31 |

| Compound (III) | -93.16 | -93.07 |

| Compound (IV) | -89.41 | -89.33 |

| Compound (V) | -89.33 | -89.26 |

Data sourced from molecular docking studies on piperidin-4-one derivatives. mdpi.com

Mechanism of Action at the Enzymatic Level

Piperidine-based compounds have been successfully developed as selective, noncovalent inhibitors of specific enzymes. nih.gov A notable example is the inhibition of the bacterial cysteine protease IdeS (Immunoglobulin G-degrading enzyme of Streptococcus pyogenes). A series of peptide analogues containing a piperidine moiety were synthesized and found to be active inhibitors of IdeS, whereas the corresponding linear peptides showed no inhibitory activity. nih.gov

The inhibitory mechanism of these analogues is noncovalent, distinguishing them from many other protease inhibitors. nih.gov Kinetic characterization through methods like SDS-PAGE and surface plasmon resonance spectroscopy has quantified their inhibitory effects. nih.gov Selectivity studies are also crucial. When tested against other cysteine proteases like SpeB and papain, the inhibitory profile of the piperidine analogues varied. Larger analogues that effectively inhibited IdeS were found to be even more potent against papain. Conversely, smaller analogues that inhibited IdeS did not affect SpeB or papain, demonstrating that the piperidine scaffold can be tailored to achieve high selectivity for a specific enzyme target. nih.gov

Receptor Binding Affinity and Selectivity Studies (focus on molecular recognition)

The piperidine nucleus is a key pharmacophore in compounds designed to target specific receptors, such as dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors. Synthetic strategies have been developed to create piperidinyl and piperazinyl-1H-benzo[d]imidazol-2(3H)-ones to explore their binding affinities. tandfonline.com

The molecular recognition by these receptors is highly dependent on the structure of the piperidine derivative. The synthesis involves coupling different substituted piperidine moieties to a core structure and then evaluating the binding of the final compounds. tandfonline.com For example, the synthesis of 5-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one involves a multi-step process starting from precursors like 4-bromo-2-nitroaniline, leading to derivatives with varying substituents. tandfonline.com

The binding affinity and selectivity are determined by how well the final molecule fits into the receptor's binding pocket. The specific arrangement of aromatic rings, linker groups, and the piperidine ring itself dictates the interactions with amino acid residues in the receptor, leading to differential affinities for D2 versus 5-HT1A receptors. These studies are essential for designing agents with desired pharmacological profiles for neuropsychiatric disorders.

Modulation of Protein-Protein Interactions (PPIs) and Associated Mechanisms

Targeting protein-protein interactions (PPIs) is an increasingly important strategy in drug discovery. whiterose.ac.uknih.gov PPIs are fundamental to nearly all biological processes, and their dysregulation is implicated in numerous diseases. whiterose.ac.uktue.nl The hub protein 14-3-3 is a prime example, as it interacts with hundreds of partner proteins, regulating processes like cell cycle control and survival signaling. whiterose.ac.uknih.govtue.nl

The modulation of PPIs can involve either inhibition or stabilization of the protein complex. whiterose.ac.uktue.nl Small molecules can be designed to competitively or allosterically inhibit these interactions. whiterose.ac.uk The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a classic example of a PPI targeted for inhibition in cancer therapy. tue.nlnih.gov

Derivatives of piperidine can act as modulators of these interactions. The 14-3-3 proteins, for example, often recognize phosphorylated motifs on their binding partners. tue.nltue.nl The binding occurs in an amphipathic groove on the 14-3-3 protein. tue.nl Small molecules can be designed to disrupt this binding. Alternatively, and representing a less explored strategy, small molecules can stabilize PPIs. tue.nltue.nl For instance, stabilizing the interaction between 14-3-3 and certain partners, such as the estrogen receptor α (ERα), has been reported to have anticancer effects. nih.gov The unique binding mode between p53 and 14-3-3σ, which differs from canonical binding motifs, creates a potential pocket at the protein-protein interface that could be targeted by small-molecule stabilizers. tue.nl

Cellular Uptake and Distribution Mechanisms (excluding pharmacokinetic profiles in vivo)

The ability of a compound to cross the cell membrane and reach its intracellular target is fundamental to its biological activity. For many hydrophilic or large molecules, this requires specific uptake mechanisms. Cell-penetrating peptides (CPPs), which are often rich in basic amino acids like arginine and lysine, are known to traverse cellular membranes and deliver cargo inside cells. nih.gov

The primary mechanisms proposed for CPP uptake are endocytosis and direct penetration, though the exact processes are still debated. nih.gov These mechanisms can be influenced by experimental factors, the nature of the CPP, and its cargo. nih.gov Peptidomimetics, including those incorporating piperidine scaffolds, are designed to mimic the properties of peptides while offering improved stability. unimi.it For example, β-hairpin mimics containing a piperidine-pyrrolidine scaffold have been developed to modulate the aggregation of the β-amyloid peptide, a process relevant to Alzheimer's disease. unimi.it The design of such molecules implicitly considers the need for cellular entry to engage with intracellular or membrane-associated targets. The physical and chemical properties of the piperidin-2-one structure, including its polarity and hydrogen bonding capacity, would influence its ability to interact with and cross the lipid bilayer of the cell membrane.

Mechanisms of Substrate Recognition and Catalysis

Understanding how enzymes recognize and process substrates containing cyclic amide structures is crucial for designing inhibitors or pro-drugs. The biosynthesis of noncanonical amino acids like piperazic acid, for instance, involves enzymatic manipulation of cyclic precursors. acs.org Synthetic routes to access such compounds often draw inspiration from these biological pathways. acs.orgacs.org